(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate

Übersicht

Beschreibung

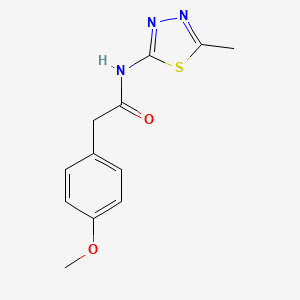

(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate, also known as 3-CN-DMPBS, is a sulfonate compound that is widely used in various scientific and industrial applications. It is a colorless, odorless, and water-soluble compound that can be used as a reagent for various reactions. It has a wide range of uses, including in the synthesis of pharmaceuticals, in the extraction of proteins, and in the production of catalysts.

Wissenschaftliche Forschungsanwendungen

Molecular Switching

Research conducted by Gurbanov et al. (2017) explores the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its behavior in solution, leading to molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding transition. This study illustrates the potential application of cyano and sulfonate-containing compounds in creating molecular switches, a crucial aspect for developing advanced materials and nanotechnology (Gurbanov et al., 2017).

Crystallography and Stereochemistry

Reed et al. (2013) focused on the crystallographic analysis of a title compound derived from a sulfonate, providing detailed insights into its absolute structure and stereochemistry. Such studies are foundational for the development of chirally pure substances and understanding their interaction in biological systems, potentially impacting pharmaceutical synthesis and materials science (Reed et al., 2013).

Solvolysis Effects

Nakashima et al. (1999) investigated the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, revealing the influence of aryl substituents on these processes. Understanding these effects is vital for reactions in synthetic organic chemistry, especially in designing substrates for specific reactivity patterns (Nakashima et al., 1999).

Nonlinear Optical Materials

A study by Yin et al. (2012) on the development of a new organic nonlinear optical crystal demonstrates the significance of compounds like "(3-Cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate" in enhancing the materials' properties for applications in electro-optics and field detection. The research highlights the potential of sulfonate-containing compounds in advancing optical technologies (Yin et al., 2012).

Synthesis and Electrophilic Aromatic Substitution

Polito et al. (2010) explored electrophilic aromatic substitution reactions that involve the carbocation rearrangement, demonstrating the use of sulfonate-containing compounds in synthesizing complex aromatic systems. This research is relevant for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Polito et al., 2010).

Eigenschaften

IUPAC Name |

(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICPDHQLAOBFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

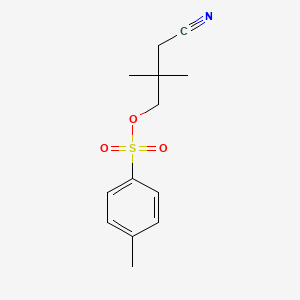

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2673762.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)

![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)

![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)

![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)